5,7-bis(difluoromethyl)-N-(3,4,5-trimethoxyphenyl)pyrazolo[1,5-a]pyrimidine-2-carboxamide
Description
5,7-BIS(DIFLUOROMETHYL)-N~2~-(3,4,5-TRIMETHOXYPHENYL)PYRAZOLO[1,5-A]PYRIMIDINE-2-CARBOXAMIDE is a complex organic compound that features a pyrazolo[1,5-a]pyrimidine core
Properties
Molecular Formula |
C18H16F4N4O4 |
|---|---|
Molecular Weight |
428.3 g/mol |
IUPAC Name |
5,7-bis(difluoromethyl)-N-(3,4,5-trimethoxyphenyl)pyrazolo[1,5-a]pyrimidine-2-carboxamide |
InChI |
InChI=1S/C18H16F4N4O4/c1-28-12-4-8(5-13(29-2)15(12)30-3)23-18(27)10-7-14-24-9(16(19)20)6-11(17(21)22)26(14)25-10/h4-7,16-17H,1-3H3,(H,23,27) |
InChI Key |
YSDDOJIOINYTNG-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC(=CC(=C1OC)OC)NC(=O)C2=NN3C(=CC(=NC3=C2)C(F)F)C(F)F |
Origin of Product |
United States |
Preparation Methods
The synthesis of 5,7-BIS(DIFLUOROMETHYL)-N~2~-(3,4,5-TRIMETHOXYPHENYL)PYRAZOLO[1,5-A]PYRIMIDINE-2-CARBOXAMIDE typically involves the cyclocondensation of 3,4-substituted 5-aminopyrazoles with unsymmetrical 1,3-dicarbonyl compounds containing the difluoromethyl group. This reaction can be carried out in acetic acid to predominantly form 7-difluoromethylpyrazolo[1,5-a]pyrimidines, or in trifluoroacetic acid to favor the formation of 5-difluoromethyl derivatives . Industrial production methods may involve optimizing these reaction conditions to maximize yield and purity.
Chemical Reactions Analysis
5,7-BIS(DIFLUOROMETHYL)-N~2~-(3,4,5-TRIMETHOXYPHENYL)PYRAZOLO[1,5-A]PYRIMIDINE-2-CARBOXAMIDE undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form corresponding oxides.
Reduction: Reduction reactions can be performed to modify the functional groups, potentially altering the compound’s activity.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
5,7-BIS(DIFLUOROMETHYL)-N~2~-(3,4,5-TRIMETHOXYPHENYL)PYRAZOLO[1,5-A]PYRIMIDINE-2-CARBOXAMIDE has a wide range of scientific research applications:
Chemistry: It serves as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Industry: The compound’s unique properties make it useful in developing new materials and chemical processes.
Mechanism of Action
The mechanism of action of 5,7-BIS(DIFLUOROMETHYL)-N~2~-(3,4,5-TRIMETHOXYPHENYL)PYRAZOLO[1,5-A]PYRIMIDINE-2-CARBOXAMIDE involves its interaction with specific molecular targets and pathways. The trimethoxyphenyl group is known to inhibit various enzymes and proteins, such as tubulin, heat shock protein 90 (Hsp90), and thioredoxin reductase (TrxR) . These interactions can lead to the disruption of cellular processes, ultimately resulting in the compound’s therapeutic effects.
Comparison with Similar Compounds
Similar compounds to 5,7-BIS(DIFLUOROMETHYL)-N~2~-(3,4,5-TRIMETHOXYPHENYL)PYRAZOLO[1,5-A]PYRIMIDINE-2-CARBOXAMIDE include other pyrazolo[1,5-a]pyrimidine derivatives, such as:
5-Difluoromethylpyrazolo[1,5-a]pyrimidine: Shares the difluoromethyl group but lacks the trimethoxyphenyl group.
7-Difluoromethylpyrazolo[1,5-a]pyrimidine: Similar structure but with different substitution patterns.
PHTPP (4-[2-Phenyl-5,7-bis(trifluoromethyl)pyrazolo[1,5-a]pyrimidin-3-yl]phenol): Contains trifluoromethyl groups instead of difluoromethyl.
The uniqueness of 5,7-BIS(DIFLUOROMETHYL)-N~2~-(3,4,5-TRIMETHOXYPHENYL)PYRAZOLO[1,5-A]PYRIMIDINE-2-CARBOXAMIDE lies in its specific combination of functional groups, which confer distinct chemical and biological properties.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
